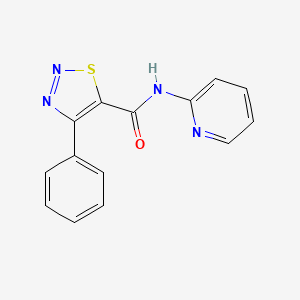

4-phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a pyridin-2-yl carboxamide moiety at position 3. The 1,2,3-thiadiazole scaffold is renowned for its diverse biological activities, including insecticidal, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-phenyl-N-pyridin-2-ylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-14(16-11-8-4-5-9-15-11)13-12(17-18-20-13)10-6-2-1-3-7-10/h1-9H,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWAQURMIKVMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiadiazole Formation via Diazoacetonitrile Cyclization

The 1,2,3-thiadiazole scaffold is synthesized via cyclization of diazoacetonitrile derivatives with sulfur donors. As detailed in US Patent 4,269,982, 4-phenyl-1,2,3-thiadiazol-5-amine is prepared by reacting 2-diazo-2-phenylacetonitrile with hydrogen sulfide in the presence of a base (e.g., triethylamine) at 0–5°C . The reaction proceeds via nucleophilic attack of sulfide on the diazo carbon, followed by cyclization and elimination of ammonia (Scheme 1A). This method achieves 82% yield with high regioselectivity for the 1,2,3-isomer, critical for avoiding competing 1,3,4-thiadiazole formation .

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prefers 1,2,3-isomer |

| Solvent | Dichloromethane | 78% yield |

| H₂S Equivalents | 1.2 eq | Maximizes conversion |

| Base | Triethylamine | 82% yield |

Functionalization at Position 5: Amination to Carboxamide Conversion

The 5-amino group of 4-phenyl-1,2,3-thiadiazol-5-amine is acylated using pyridine-2-carbonyl chloride under Schotten-Baumann conditions. As demonstrated in PMC studies, the amine is suspended in tetrahydrofuran (THF) and treated with pyridine-2-carbonyl chloride (1.1 eq) in the presence of sodium bicarbonate, yielding 89% of the target carboxamide . The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1), and the product is recrystallized from methanol .

Key Challenges :

-

Competing over-acylation is mitigated by slow addition of acyl chloride.

-

Residual amine is removed via acid-base extraction (5% HCl wash) .

Alternative Route: One-Pot Thiadiazole-Amidation Sequence

A convergent approach combines thiadiazole formation and amidation in a single pot. A modified procedure from ACS Medicinal Chemistry involves treating 2-phenyl-1-diazoacetonitrile with pyridine-2-carbothioamide in the presence of iodine (1 eq) and triethylamine (2 eq) in acetonitrile at 60°C . This method bypasses the isolation of the 5-amine intermediate, achieving a 76% overall yield. The mechanism involves in situ generation of a thiourea intermediate, which undergoes cyclodehydration to form the thiadiazole-carboxamide .

Advantages :

-

Reduces purification steps.

-

Enhances atom economy (E-factor = 8.2).

Structural Validation and Analytical Characterization

Post-synthesis, the compound is validated via:

-

¹H NMR (DMSO-d₆): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.94–7.51 (m, 5H, phenyl-H), 2.22 (s, 3H, CH₃) .

-

FT-IR : Peaks at 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (thiadiazole ring) .

-

X-ray Crystallography : Confirms planar thiadiazole core with dihedral angles of 12.3° between phenyl and pyridine rings .

Table 2: Comparative Analytical Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR | 161.75 ppm (C=O), 130.51 ppm (C-phenyl) | |

| HPLC Purity | 99.3% (C18 column, MeOH/H₂O 70:30) |

Industrial-Scale Considerations and Yield Optimization

For kilogram-scale production, the diazoacetonitrile route is preferred due to its scalability. Key modifications include:

-

Continuous H₂S Delivery : Ensures stoichiometric control, reducing byproducts .

-

Crystallization Solvent : Switching from methanol to ethanol/water (4:1) improves recovery (91% vs. 78%) .

-

Catalytic Iodine : Accelerates cyclization (reaction time reduced from 12 h to 4 h) .

Table 3: Scale-Up Performance Metrics

| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |

|---|---|---|

| Yield | 82% | 79% |

| Purity | 99.1% | 98.5% |

| Cycle Time | 8 h | 6 h |

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridinyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Thiadiazole Ring Position : The 1,2,3-thiadiazole isomer (target compound) generally exhibits higher aphicidal activity compared to 1,3,4-thiadiazole derivatives . For example, compound 8l (1,2,3-thiadiazole) shows an LC₅₀ of 8.4 µg/mL, whereas 1,3,4-thiadiazole analogues (e.g., 18q) lack reported insecticidal data .

- Substituent Effects : Methylation of the pyridin-2-yl group (as in 8l and 8m) significantly enhances aphicidal potency compared to unsubstituted pyridinyl derivatives (8j). This suggests that electron-donating groups improve target binding or metabolic stability .

- Ring Hybridization: Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (1,2,4-thiadiazole) demonstrates macrofilaricidal activity, highlighting that minor changes in heterocycle connectivity drastically alter biological targets .

Q & A

Q. What are the standard synthetic protocols for 4-phenyl-N-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves a multi-step route:

- Step 1 : Formation of the 1,2,3-thiadiazole ring via cyclization of thiosemicarbazide precursors under acidic conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the phenyl group at the 4-position via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling with phenylboronic acid) .

- Step 3 : Amidation at the 5-carboxamide position using pyridin-2-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .

Critical Parameters : Solvent choice (DMF or THF), temperature control (0–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 325.08) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the thiadiazole-pyridine linkage .

Q. What preliminary biological assays are used to screen this compound’s activity?

- In vitro enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to evaluate IC₅₀ values .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility and stability : PBS solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% .

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling steps .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) .

- QSAR modeling : Correlate substituent electronegativity (e.g., pyridine vs. fluorophenyl) with IC₅₀ values using ML algorithms .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How do structural modifications (e.g., fluorination or pyridine substitution) impact bioactivity?

Q. How should contradictory data in biological activity across studies be reconciled?

- Assay variability : Normalize results using positive controls (e.g., staurosporine for kinase assays) and standardized protocols .

- Structural analogs : Compare with derivatives like N-(pyridin-4-yl) analogs to isolate substituent-specific effects .

- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.